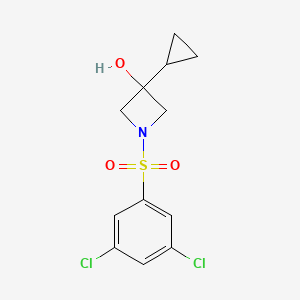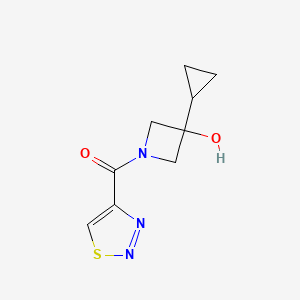
3-Cyclopropyl-1-(3,5-dichlorophenyl)sulfonylazetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-1-(3,5-dichlorophenyl)sulfonylazetidin-3-ol, also known as CP-544439, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
3-Cyclopropyl-1-(3,5-dichlorophenyl)sulfonylazetidin-3-ol is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including learning and memory, inflammation, and apoptosis. By blocking the α7 nAChR, 3-Cyclopropyl-1-(3,5-dichlorophenyl)sulfonylazetidin-3-ol modulates these processes and has potential therapeutic applications.
Biochemical and Physiological Effects:
3-Cyclopropyl-1-(3,5-dichlorophenyl)sulfonylazetidin-3-ol has been shown to have various biochemical and physiological effects in animal models. In addition to its positive effect on learning and memory, 3-Cyclopropyl-1-(3,5-dichlorophenyl)sulfonylazetidin-3-ol has been found to reduce inflammation and oxidative stress in the brain. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
3-Cyclopropyl-1-(3,5-dichlorophenyl)sulfonylazetidin-3-ol has several advantages for lab experiments, including its high selectivity for the α7 nAChR and its ability to cross the blood-brain barrier. However, its limited solubility in water can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on 3-Cyclopropyl-1-(3,5-dichlorophenyl)sulfonylazetidin-3-ol. One area of interest is its potential therapeutic applications in Alzheimer's disease and other neurodegenerative disorders. Another area of interest is its potential use as an anti-cancer agent. Additionally, further research is needed to fully understand the mechanism of action of 3-Cyclopropyl-1-(3,5-dichlorophenyl)sulfonylazetidin-3-ol and its effects on various physiological processes.
Méthodes De Synthèse
3-Cyclopropyl-1-(3,5-dichlorophenyl)sulfonylazetidin-3-ol can be synthesized using a multi-step process that involves the reaction of 3,5-dichlorobenzenesulfonyl chloride with cyclopropylamine to form the intermediate 3,5-dichlorobenzenesulfonamide. This intermediate is then reacted with 3-azetidinol in the presence of a base to yield 3-Cyclopropyl-1-(3,5-dichlorophenyl)sulfonylazetidin-3-ol.
Applications De Recherche Scientifique
3-Cyclopropyl-1-(3,5-dichlorophenyl)sulfonylazetidin-3-ol has been investigated for its potential therapeutic applications in various areas of research, including neuroscience, oncology, and immunology. In neuroscience, 3-Cyclopropyl-1-(3,5-dichlorophenyl)sulfonylazetidin-3-ol has been shown to have a positive effect on learning and memory in animal models of Alzheimer's disease. In oncology, 3-Cyclopropyl-1-(3,5-dichlorophenyl)sulfonylazetidin-3-ol has been found to inhibit the growth of certain cancer cell lines. In immunology, 3-Cyclopropyl-1-(3,5-dichlorophenyl)sulfonylazetidin-3-ol has been shown to have anti-inflammatory properties.
Propriétés
IUPAC Name |
3-cyclopropyl-1-(3,5-dichlorophenyl)sulfonylazetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO3S/c13-9-3-10(14)5-11(4-9)19(17,18)15-6-12(16,7-15)8-1-2-8/h3-5,8,16H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZXGVACIPXJGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CN(C2)S(=O)(=O)C3=CC(=CC(=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-hydroxycyclopentyl)methyl]oxolane-3-carboxamide](/img/structure/B7581729.png)
![N-[(2-hydroxycyclopentyl)methyl]-3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxamide](/img/structure/B7581731.png)
![2-[[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7581737.png)
![1-[3-[[2-(Aminomethyl)cyclohexyl]amino]phenyl]pyrrolidin-2-one](/img/structure/B7581741.png)
![2-[[(3-Methylquinoxalin-2-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7581749.png)
![1-[[(2,5-Dimethylpyrazol-3-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7581751.png)
![2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide](/img/structure/B7581764.png)
![4-[5-[(2,5-Dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B7581772.png)
![9-[(2-Methyl-1,3-thiazol-4-yl)methyl]purin-6-amine](/img/structure/B7581780.png)


![3-bromo-N-[2-(3-hydroxy-3-methylazetidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7581797.png)
![2-[1-(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)pyrrolidin-3-yl]acetic acid](/img/structure/B7581805.png)
